

A Technical Guide to the Historical Preparation of Diphenic Acid

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This in-depth technical guide explores the core historical methodologies for the synthesis of **diphenic acid**, a key biphenyl dicarboxylic acid. The document provides a comparative analysis of quantitative data, detailed experimental protocols for seminal preparations, and visual representations of the chemical transformations involved. This information serves as a valuable resource for researchers in organic synthesis and drug development, offering insights into the evolution of synthetic strategies for this important molecule.

Introduction

Diphenic acid, or [1,1'-biphenyl]-2,2'-dicarboxylic acid, is a foundational molecule in various fields of chemistry, including the synthesis of polymers, dyes, and pharmaceutical agents. Its rigid, atropisomeric structure has also made it a subject of stereochemical interest. The development of synthetic routes to **diphenic acid** in the late 19th and early 20th centuries showcases a range of classical organic reactions. This guide focuses on three primary historical methods: the oxidation of phenanthrene, the diazotization of anthranilic acid, and the Ullmann condensation of ortho-halogenated benzoic acids.

Comparative Analysis of Historical Methods

The selection of a synthetic route historically depended on the availability of starting materials, desired yield and purity, and the technical capabilities of the time. The following table

summarizes the quantitative data associated with the key historical methods for **diphenic acid** preparation.

Method	Starting Material	Key Reagents/Catalyst	Temperature	Reaction Time	Reported Yield
Oxidation	Phenanthrene	Peracetic acid in acetic acid	70–110°C	~3-4 hours	~70%
Phenanthrene	Ozonolysis in methanol, then H ₂ O ₂ /NaOH	Reflux	30-60 minutes	73–85%	
Phenanthrene quinone	Chromic acid	Not specified	Not specified	Good	
Phenanthrene	Potassium permanganate	Not specified	Not specified	Moderate	
Diazotization	Anthranilic acid	NaNO ₂ , HCl, Cu ²⁺ /NH ₄ OH/Hydroxylamine sulfate	0–10°C	~1 hour	72–84%
Ullmann Condensation	Potassium o-bromobenzoate	Copper powder	High Temperature (>200°C)	Not specified	Moderate

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key historical preparations of **diphenic acid**. These protocols are based on published literature and represent the experimental practices of their time.

Oxidation of Phenanthrene

The oxidation of phenanthrene, a major component of coal tar, was an early and common route to **diphenic acid**. Various oxidizing agents were employed, with differing efficiencies and selectivities.

This method involves the direct, single-step oxidation of phenanthrene to **diphenic acid**.

Experimental Protocol:

- A mixture of 1 mole of phenanthrene and 7-14 moles of 40% peracetic acid is prepared in a suitable co-solvent such as ethylene glycol dimethyl ether.
- The mixture is warmed to approximately 70°C to initiate the exothermic reaction.
- The reaction temperature is maintained between 70°C and 110°C, often under reflux, for 2.5 to 3 hours until the oxidation subsides.
- After cooling, the reaction mixture is diluted with water and neutralized with a 25% sodium hydroxide solution to a pH of 6-7.
- The solution is filtered, and the filtrate is then acidified with concentrated hydrochloric acid to a pH of 2.
- The precipitated crude **diphenic acid** is collected by filtration, washed with cold water, and dried. The reported yield is approximately 70% with a melting point of 228-229°C.[\[1\]](#)

A two-step process involving the ozonolysis of phenanthrene followed by oxidation of the intermediate.[\[2\]](#)

Experimental Protocol:

- A solution of 10 g (0.0562 mole) of phenanthrene in dry methanol is subjected to ozonolysis as described in the preparation of diphenaldehyde.
- The initial ozonolysis product is converted to an intermediate, 3,8-dimethoxy-4,5,6,7-dibenzo-1,2-dioxacyclooctane.
- To the reaction mixture containing the intermediate, twice the volume of 10% sodium hydroxide solution and 25 ml of 30% hydrogen peroxide are added.

- The mixture is refluxed for approximately 30 minutes to 1 hour, until a negative peroxide test with iodide ion is obtained.
- The resulting solution is cooled and acidified to precipitate **diphenic acid**.
- The product is collected by filtration. This method yields 73–85% of **diphenic acid** with a melting point of 220–223°C.[2]

Diazotization of Anthranilic Acid

This method, a variant of the Sandmeyer reaction, provides a high-yield synthesis of **diphenic acid** from readily available anthranilic acid.

Experimental Protocol:[1]

- **Diazotization:** 50 g (0.365 mole) of anthranilic acid is suspended in a mixture of 150 cc of water and 92 cc of concentrated hydrochloric acid in a flask equipped with a mechanical stirrer and cooled to 0–5°C in an ice bath. A solution of 26.3 g (0.38 mole) of sodium nitrite in 350 cc of water is added dropwise over 30 minutes, maintaining the temperature below 5°C. The resulting diazonium solution is filtered if not clear.
- **Preparation of Reducing Agent:** A solution of 126 g (0.505 mole) of hydrated cupric sulfate in 500 cc of water is treated with 210 cc of concentrated ammonium hydroxide. This solution is cooled to 10°C. A separate solution of 42 g (0.256 mole) of hydroxylammonium sulfate in 120 cc of water is prepared, cooled to 10°C, and treated with 85 cc of 6 N sodium hydroxide solution. This hydroxylamine solution is then immediately added to the ammoniacal cupric sulfate solution with stirring, resulting in a pale blue reducing solution.
- **Synthesis:** The diazonium solution is added to the stirred, ice-cooled reducing solution at a rate of about 10 cc per minute. Stirring is continued for five minutes after the addition is complete.
- **Isolation:** The reaction mixture is rapidly heated to boiling and carefully acidified with 250 cc of concentrated hydrochloric acid, which precipitates **diphenic acid** as light brown crystals. After standing overnight, the solid is filtered and washed with cold water.

- Purification: The crude product (39–40 g, 88–91%) is dissolved in a sodium bicarbonate solution, treated with Norite (activated carbon), filtered, and the hot filtrate is acidified with 6 N hydrochloric acid. The precipitated pure **diphenic acid** is collected by filtration and dried. The final yield is 32–37 g (72–84%) with a melting point of 225–228°C.[1]

Ullmann Condensation of o-Halogenated Benzoic Acids

The Ullmann reaction provides a method for the synthesis of biaryls through the copper-promoted coupling of aryl halides. For **diphenic acid**, this involves the self-coupling of an ortho-halogenated benzoic acid.

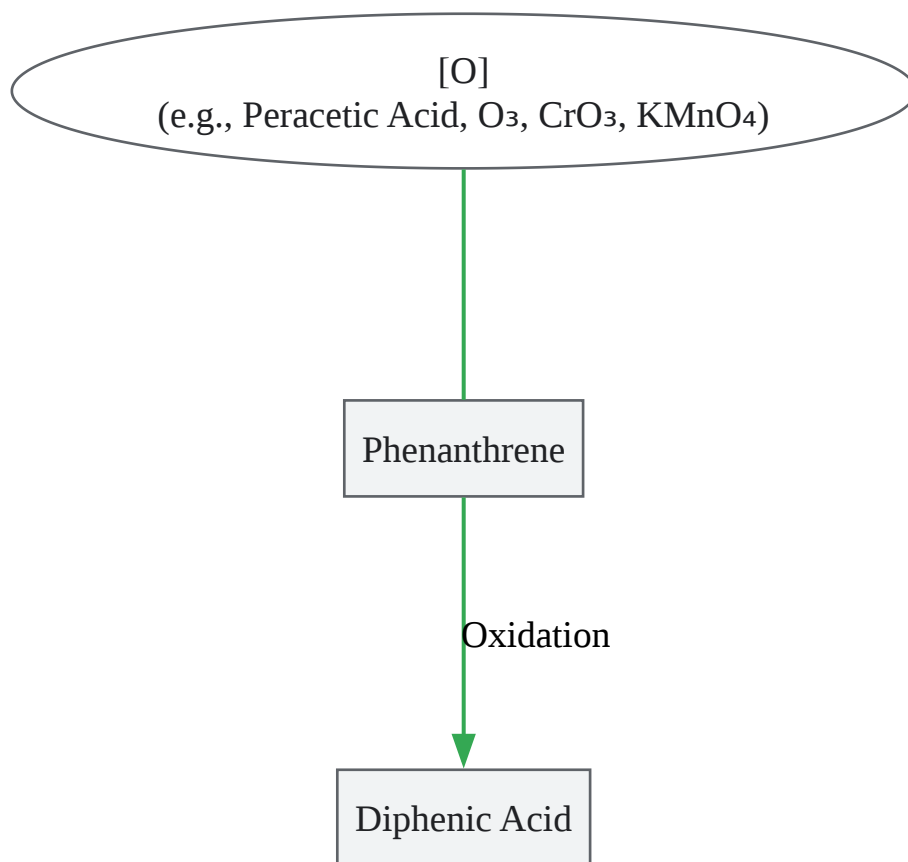
Experimental Protocol (General Description): This historical method involves the heating of potassium o-bromobenzoate with copper powder at high temperatures.[1][2] While detailed step-by-step protocols from the early 20th century are scarce in readily available literature, the procedure is based on the work of W. R. Hurtley and others.

- Potassium o-bromobenzoate is prepared by neutralizing o-bromobenzoic acid with a potassium base.
- The dried potassium o-bromobenzoate is intimately mixed with an excess of finely divided copper powder or copper-bronze alloy.
- The mixture is heated to a high temperature, typically exceeding 200°C, in the absence of a solvent or in a high-boiling solvent like nitrobenzene.
- The reaction proceeds with the formation of **diphenic acid** (as its dipotassium salt) and copper(I) bromide.
- After cooling, the reaction mass is treated with water to dissolve the potassium diphenate.
- The aqueous solution is filtered to remove copper and copper salts.
- The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the free **diphenic acid**.
- The crude **diphenic acid** is then purified by recrystallization.

Yields for this method are generally reported as moderate and can be variable, often lower than the diazotization route.

Reaction Pathway Visualizations

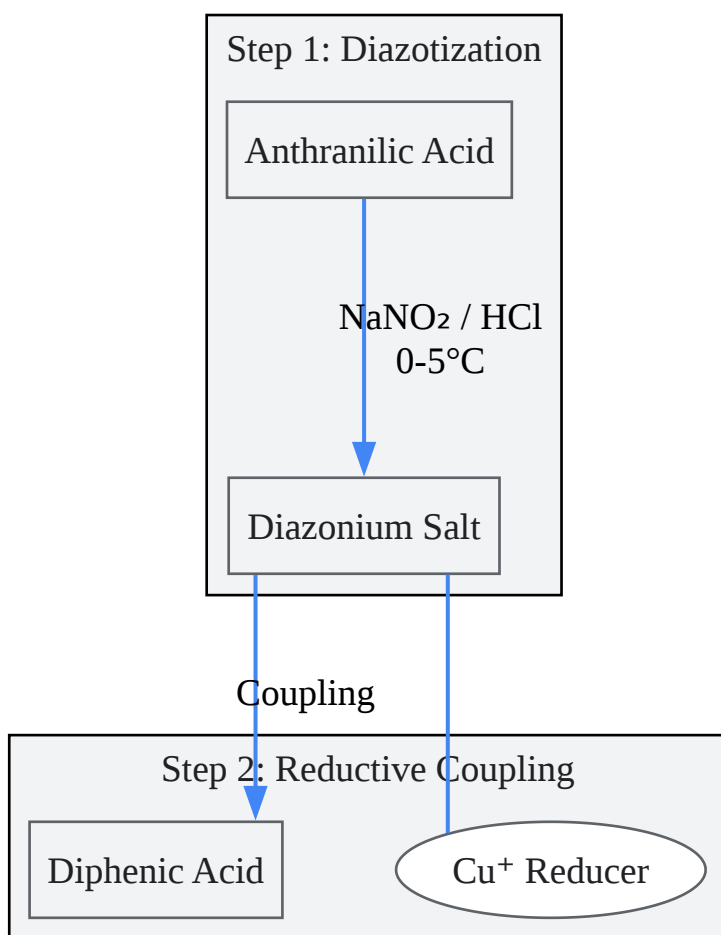
The following diagrams, generated using Graphviz, illustrate the chemical transformations described in the experimental protocols.



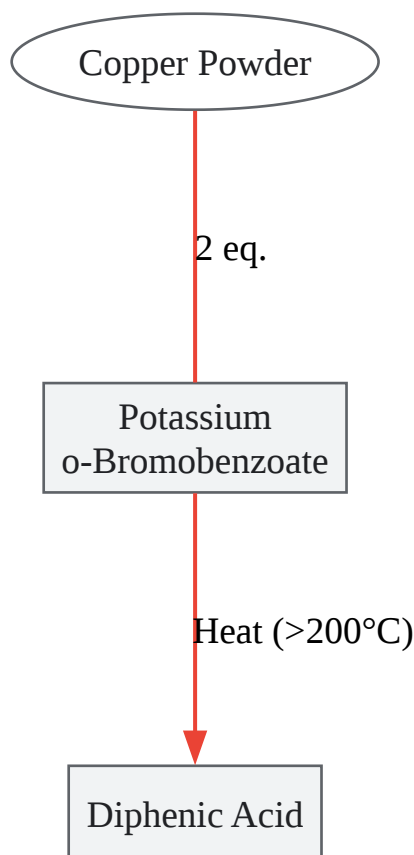
Oxidation of Phenanthrene to Diphenic Acid

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Fig. 1: Oxidation of Phenanthrene.



Synthesis from Anthranilic Acid



Ullmann Condensation for Diphenic Acid

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
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